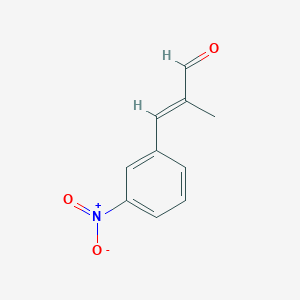

2-Methyl-3-(3-nitrophenyl)prop-2-enal

Übersicht

Beschreibung

2-Methyl-3-(3-nitrophenyl)prop-2-enal is an organic compound with the molecular formula C10H9NO3 It belongs to the class of α,β-unsaturated aldehydes, characterized by the presence of a nitro group attached to the phenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-Methyl-3-(3-nitrophenyl)prop-2-enal can be synthesized through several methods. One common approach involves the aldol condensation reaction between 3-nitrobenzaldehyde and acetone under basic conditions. The reaction typically requires a base such as sodium hydroxide or potassium hydroxide and is carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, precise temperature control, and advanced purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2-Methyl-3-(3-nitrophenyl)prop-2-enal undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or other reducing agents.

Substitution: Nucleophiles such as amines, thiols, or halides under suitable conditions.

Major Products Formed

Oxidation: 2-Methyl-3-(3-nitrophenyl)propanoic acid.

Reduction: 2-Methyl-3-(3-aminophenyl)prop-2-enal.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

2-Methyl-3-(3-nitrophenyl)prop-2-enal serves as a versatile building block in organic synthesis. It can undergo various reactions such as:

- Aldol Reactions : Used to form larger carbon skeletons.

- Michael Additions : Acts as an acceptor in nucleophilic addition reactions.

These reactions are crucial for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.

Medicinal Chemistry

Research indicates that compounds related to this compound exhibit significant biological activities:

- Anticancer Activity : Studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) and colon cancer (DLD-1) cells. For instance, a derivative demonstrated a mean GI50 value of 1.57 μM against leukemia cells, indicating potent anti-proliferative effects .

- Antimicrobial Properties : The compound has been reported to possess antimicrobial activity against Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics .

Biological Studies

Recent studies have explored the mechanisms by which this compound and its derivatives exert their biological effects:

- Apoptosis Induction : Research indicates that certain derivatives can induce apoptosis in cancer cells through mitochondrial pathways. For example, exposure to specific concentrations resulted in significant apoptotic cell death .

- Molecular Docking Studies : Computational studies have shown that some derivatives exhibit strong binding affinities to target proteins involved in cancer progression, suggesting potential for drug development against SARS-CoV-2 and other diseases .

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Derivative A | MCF-7 | 1.57 | Apoptosis via mitochondrial pathway |

| Derivative B | MDA-MB-231 | 4.5 | Inhibition of cell proliferation |

| Derivative C | DLD-1 | 2.1 | Antimicrobial activity |

Table 2: Synthesis Routes for this compound

| Synthesis Method | Key Reactants | Yield (%) |

|---|---|---|

| Aldol Condensation | Propionaldehyde, 3-Nitrobenzaldehyde | 97 |

| Michael Addition | Isocyanides with enones | Variable |

Case Study 1: Anticancer Activity Assessment

In a study published in the European Journal of Organic Chemistry, researchers evaluated the anticancer properties of derivatives of this compound against multiple cancer cell lines. The study found that these compounds significantly reduced cell viability at low concentrations, indicating their potential as therapeutic agents .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of this compound, demonstrating effective inhibition against various bacterial strains. The findings suggest that modifications to the nitrophenyl group enhance the compound's antimicrobial activity, supporting further exploration for antibiotic development .

Wirkmechanismus

The mechanism of action of 2-Methyl-3-(3-nitrophenyl)prop-2-enal involves its interaction with molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites in biomolecules, leading to potential biological effects. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components, influencing various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

2-Methyl-3-(3-nitrophenyl)prop-2-enal can be compared with other similar compounds such as:

3-Nitrocinnamaldehyde: Similar structure but lacks the methyl group on the prop-2-enal chain.

2-Methyl-3-(4-nitrophenyl)prop-2-enal: Similar structure but with the nitro group in the para position.

2-Methyl-3-(3-nitrophenyl)propanoic acid: The oxidized form of the compound.

Biologische Aktivität

2-Methyl-3-(3-nitrophenyl)prop-2-enal, a compound with notable structural features, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is . The compound features a conjugated double bond system along with a nitro group, which contributes to its reactivity and biological properties.

The biological activity of this compound is primarily attributed to:

- Electrophilic Nature : The aldehyde group can form covalent bonds with nucleophilic sites in biomolecules, leading to alterations in cellular functions.

- Nitro Group Reduction : The nitro group can be reduced to form reactive intermediates that may interact with cellular components, influencing various biochemical pathways.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, suggesting potential applications in developing antimicrobial agents.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Notable findings include:

- Cell Line Studies : In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines, including breast (MCF-7, MDA-MB-231) and lung cancer cells. IC50 values have been reported in the micromolar range, indicating potent antiproliferative effects .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 5.02 |

| MDA-MB-231 | 15.24 |

| A549 (Lung Cancer) | Not specified |

- Mechanisms of Action : The anticancer effects are believed to involve induction of apoptosis through intrinsic pathways, as evidenced by increased reactive oxygen species (ROS) levels and changes in mitochondrial membrane potential following treatment .

Case Studies and Research Findings

- Anticancer Efficacy : A study focused on the compound's efficacy against human breast cancer cell lines found that it significantly reduced cell viability compared to standard chemotherapeutics like etoposide, which had higher IC50 values .

- Synergistic Effects : Research has explored the potential for synergistic effects when combined with other anticancer agents, enhancing overall efficacy and reducing required dosages .

Eigenschaften

IUPAC Name |

(E)-2-methyl-3-(3-nitrophenyl)prop-2-enal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c1-8(7-12)5-9-3-2-4-10(6-9)11(13)14/h2-7H,1H3/b8-5+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDCBGZBUKZHURR-VMPITWQZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=CC(=CC=C1)[N+](=O)[O-])C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C1=CC(=CC=C1)[N+](=O)[O-])/C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.